Cas no 824-42-0 (2-Hydroxy-3-methylbenzaldehyde)

2-Hydroxy-3-methylbenzaldehyde structure
824-42-0 structure
상품 이름:2-Hydroxy-3-methylbenzaldehyde
CAS 번호:824-42-0
MF:C8H8O2
메가와트:136.147922515869
MDL:MFCD00040798
CID:733312
PubChem ID:24868130

2-Hydroxy-3-methylbenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 3-Methylsalicylaldehyde
    • 2-hydroxy-3-methylbenzaldehyde
    • Benzaldehyde, 2-hydroxy-3-methyl-
    • 2-Hydroxy-3-methyl-benzaldehyde
    • 2,3-Cresotaldehyde
    • 3-methylsalicylic aldehyde
    • 3-methyl-2-hydroxybenzaldehyde
    • Benzaldehyde, hydroxy-3-methyl-
    • IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • zlchem 747
    • PubChem14264
    • 2-Formyl-6-methylphenol
    • bmse000843
    • KSC450Q8P
    • 2-hydroxyl-3-methylbenzaldehyde
    • 2-Hydroxy-3-methyl benzaldehyde
    • ZLD0204
    • 2,3-Cresotaldehyde (6CI, 7CI, 8CI)
    • 2-Hydroxy-3-methylbenzaldehyde (ACI)
    • 2-Hydroxy-m-tolualdehyde
    • o-Homosalicylaldehyde
    • MFCD00040798
    • 2-Hydroxy-3-methylbenzaldehyde, 98%
    • InChI=1/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H
    • CHEBI:20110
    • CS-W007934
    • Q-102839
    • M2270
    • DB-056614
    • 2,3-Cresotaldehyde (6CI,7CI,8CI); 2-Hydroxy-3-methylbenzaldehyde; 2-Hydroxy-m-tolualdehyde; 3-Methyl-2-hydroxybenzaldehyde; 3-Methylsalicylaldehyde; o-Homosalicylaldehyde
    • DTXSID40335060
    • EN300-53663
    • SCHEMBL172956
    • Z406682006
    • AS-18817
    • 824-42-0
    • 2,3-Cresotaldehyde, 2-Hydroxy-3-methylbenzaldehyde, 3-Methylsalicylaldehyde
    • STL185648
    • AKOS000111532
    • Q27103078
    • 2-Hydroxy-3-methylbenzaldehyde
    • MDL: MFCD00040798
    • 인치: 1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
    • InChIKey: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • 미소: O=CC1C(O)=C(C)C=CC=1

계산된 속성

  • 정밀분자량: 136.05200
  • 동위원소 질량: 136.052429494g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 122
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 37.3
  • 상호 변형 이기종 수량: 5

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Liquid
  • 밀도: 1.123 g/mL at 25 °C(lit.)
  • 융해점: 17°C(lit.)
  • 비등점: 209°C(lit.)
  • 플래시 포인트: 화씨 온도: 188.6°f< br / >섭씨: 87°C< br / >
  • 굴절률: n20/D 1.564(lit.)
  • PSA: 37.30000
  • LogP: 1.51310
  • 용해성: 미확정

2-Hydroxy-3-methylbenzaldehyde 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NA 1993 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36
  • 위험물 표지: Xi
  • 저장 조건:Inert atmosphere,2-8°C
  • 위험 용어:R36/37/38

2-Hydroxy-3-methylbenzaldehyde 세관 데이터

  • 세관 번호:2912499000
  • 세관 데이터:

    중국 세관 번호:

    2912499000

    개요:

    2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명,성분함량,용도,포름알데히드 외관

    요약:

    2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

2-Hydroxy-3-methylbenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
D508017-10g
3-Methylsalicylaldehyde
824-42-0 97%
10g
$170 2024-05-24
eNovation Chemicals LLC
D955584-100g
3-Methylsalicylaldehyde
824-42-0 98%
100g
$285 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044295-10g
3-Methylsalicylaldehyde
824-42-0 98%
10g
¥231.00 2024-07-28
Ambeed
A153888-10g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
10g
$25.0 2025-02-26
Ambeed
A153888-25g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
25g
$46.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90000-100g
3-Methylsalicylaldehyde
824-42-0 98%
100g
¥2387.0 2022-04-27
eNovation Chemicals LLC
D508017-1g
3-Methylsalicylaldehyde
824-42-0 97%
1g
$100 2024-05-24
AstaTech
62498-25/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
25g
$72 2023-09-16
AstaTech
62498-5/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
5g
$23 2023-09-16
AstaTech
62498-100/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
100/G
$406 2022-06-01

2-Hydroxy-3-methylbenzaldehyde 합성 방법

합성회로 1

반응 조건
참조
Asymmetric synthesis of multisubstituted dihydrobenzofurans by intramolecular conjugate addition of short-lived C-O axially chiral enolates
Tomohara, Keisuke; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 899-906

합성회로 2

반응 조건
1.1 Reagents: Tributylamine ,  Sodium hydroxide Solvents: Benzene ,  Water
참조
Behavior of Reimer-Tiemann reaction under the effect of tertiary amines
Ding, Xinteng; et al, Huaxue Xuebao, 1988, 46(2), 155-8

합성회로 3

반응 조건
1.1 Reagents: Niobium pentachloride Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
NbCl5 mediated deprotection of methoxy methyl ether
Yadav, J. S.; et al, Tetrahedron Letters, 2009, 50(30), 4318-4320

합성회로 4

반응 조건
1.1 Reagents: Chloromethyl methyl ether ,  Sodium hydride Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, rt
1.4 10 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Benzene ;  rt; 24 h, reflux
참조
Enantioselective Synthesis of Multisubstituted Biaryl Skeleton by Chiral Phosphoric Acid Catalyzed Desymmetrization/Kinetic Resolution Sequence
Mori, Keiji; et al, Journal of the American Chemical Society, 2013, 135(10), 3964-3970

합성회로 5

반응 조건
1.1 Reagents: Chloroform ,  Potassium hydroxide Solvents: Water
참조
The photo formylation of phenols
Fahmy, A. M.; et al, Revue Roumaine de Chimie, 1985, 30(8), 749-52

합성회로 6

반응 조건
참조
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

합성회로 7

반응 조건
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt; 3.5 h, reflux
참조
Cu(OAc)2·H2O-promoted tandem β-alkynyl elimination of α- or β-hydroxy propargylic alcohols and homocoupling of the resulting alkynyl species
Xu, Xiangsheng; et al, Journal of Chemical Research, 2013, 37(9), 546-549

합성회로 8

반응 조건
1.1 Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 min, reflux
1.2 Reagents: Phosphorus oxychloride ;  -5 °C; 12 h, reflux
참조
Transition metal ions as efficient catalysts for facile ortho-formylation of phenols under Vilsmeier-Haack conditions
Aneesa, F.; et al, Organic Chemistry International, 2012, 289023,

합성회로 9

반응 조건
1.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
참조
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

합성회로 10

반응 조건
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether
참조
New method for the selective ortho-formylation of phenols
Casnati, G.; et al, Tetrahedron Letters, 1965, (4), 243-5

합성회로 11

반응 조건
1.1 Catalysts: Hexamethylphosphoramide
참조
Selective reactions using metal phenoxides. Part 1. Reactions with formaldehyde
Casiraghi, Giovanni; et al, Journal of the Chemical Society, 1978, (4), 318-21

합성회로 12

반응 조건
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
참조
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

합성회로 13

반응 조건
참조
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

합성회로 14

반응 조건
참조
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

합성회로 15

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
1.2 Reagents: Water
참조
Insertion of arynes into the carbon-oxygen double bond of amides and its application into the sequential reactions
Yoshioka, Eito; et al, Tetrahedron, 2012, 68(1), 179-189

합성회로 16

반응 조건
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Convenient method for the ortho-formylation of phenols
Hofslokken, Nini U.; et al, Acta Chemica Scandinavica, 1999, 53(4), 258-262

합성회로 17

반응 조건
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt → reflux; 3 h, reflux
참조
Study on process for the synthesis of 4-methyl-2, 2-dichloro-1, 3-benzodioxole
Ding, Chengrong; et al, Zhejiang Gongye Daxue Xuebao, 2013, 41(4), 428-431

합성회로 18

반응 조건
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
참조
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

합성회로 19

반응 조건
1.1 Reagents: Water Solvents: Water
참조
Photoformylation of phenols
Fahmy, A. M.; et al, Indian Journal of Chemistry, 1984, (5), 474-5

합성회로 20

반응 조건
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Chloroform ,  Water
참조
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

합성회로 21

반응 조건
1.1 Solvents: Chloral ,  Water
참조
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

합성회로 22

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  60 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
참조
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

합성회로 23

반응 조건
참조
Arenecarbaldehydes: synthesis by formylation of arene-hydrogen bonds
Schall, A.; et al, Science of Synthesis, 2007, 25, 605-653

합성회로 24

반응 조건
1.1 Reagents: Water
2.1 Solvents: Chloroform ,  Water
참조
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

합성회로 25

반응 조건
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
참조
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

합성회로 26

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 min, rt
1.2 24 h, 80 °C
2.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
참조
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

2-Hydroxy-3-methylbenzaldehyde Raw materials

2-Hydroxy-3-methylbenzaldehyde Preparation Products

2-Hydroxy-3-methylbenzaldehyde 공급 업체

atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:824-42-0)2-Hydroxy-3-methylbenzaldehyde
주문 번호:CL16887
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:39
가격 ($):discuss personally

2-Hydroxy-3-methylbenzaldehyde 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:824-42-0)2-hydroxy-3-Methylbenzaldehyde
sfd8396
순결:99%
재다:200KG
가격 ($):문의
Amadis Chemical Company Limited
(CAS:824-42-0)3-Methylsalicylaldehyde
A10035
순결:99%/99%
재다:100g/500g
가격 ($):165.0/823.0